molecular formula C9H7FO2 B1381257 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 1780277-74-8

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B1381257
CAS No.: 1780277-74-8
M. Wt: 166.15 g/mol
InChI Key: FECFIGBNSKXRJS-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a fluorinated bicyclic compound with a unique structure that has garnered interest in various fields of research. Its molecular formula is C9H7FO2, and it has a molecular weight of 166.15 g/mol . The compound is characterized by a bicyclic framework with a fluorine atom and a carboxylic acid group, making it a valuable subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and material science .

Scientific Research Applications

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific combination of a fluorine atom and a carboxylic acid group on a bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECFIGBNSKXRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780277-74-8
Record name 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 2
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 3
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 4
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 5
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 6
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

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